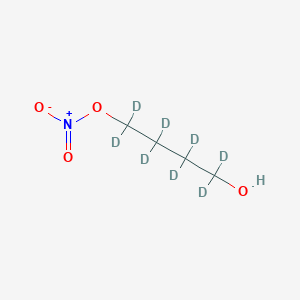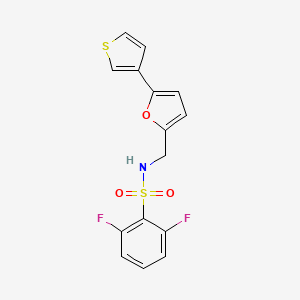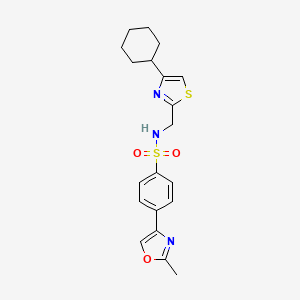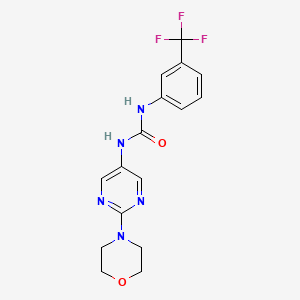
1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholinopyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Design
- A study highlighted the design and synthesis of novel urea derivatives showing potent activity against chronic myeloid leukemia (CML) cell lines, indicating a pathway for the development of new treatments for leukemia and cancer. These compounds, including morpholine and pyrimidinyl groups, were effective in cellular assays, showing minimal cellular toxicity and inducing apoptosis via the PI3K/Akt signaling pathway (Li et al., 2019).
Mechanisms of Action in Cancer
- Another research focused on a phenoxypyrimidine-urea derivative, AKF-D52, demonstrating its antiproliferative effects against non-small cell lung cancer cells. This compound induced both caspase-dependent and -independent apoptosis and cytoprotective autophagy. Its effects were mediated through reactive oxygen species (ROS) production, offering insights into potential therapeutic strategies for lung cancer (Gil et al., 2021).
Anion Receptor Chemistry
- Research into the assembly and selectivity of urea-based anion receptors revealed that certain urea derivatives form stable complexes in solution, which can discriminate between different anions based on their geometric arrangement. This finding has implications for the development of selective anion sensors and separation technologies (Amendola et al., 2006).
Antimicrobial Activity
- A series of N-alkyl substituted urea derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds featuring a morpholine moiety exhibited enhanced activity, highlighting the potential of urea derivatives in developing new antimicrobial agents (Zheng et al., 2010).
Advancements in Material Science
- The synthesis and characterization of novel silatranes bearing substituted urea functionality were undertaken, contributing to the field of organometallic chemistry and materials science. These compounds, incorporating morpholine and other amine groups, displayed unique structural characteristics and potential applications in material synthesis (Puri et al., 2011).
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c17-16(18,19)11-2-1-3-12(8-11)22-15(25)23-13-9-20-14(21-10-13)24-4-6-26-7-5-24/h1-3,8-10H,4-7H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZTKQSLNMTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
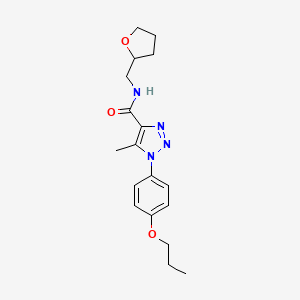

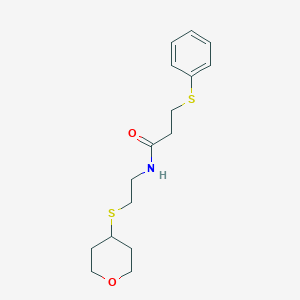
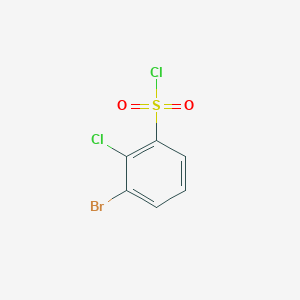
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
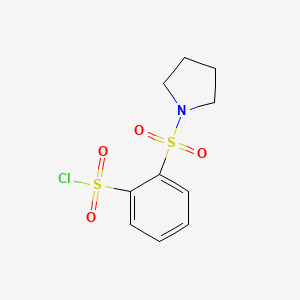
![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
